4-Chloro-2-hydroxybenzamide

描述

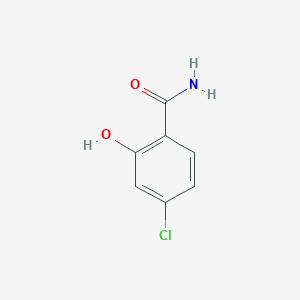

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRFMWBOQWRGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547752 | |

| Record name | 4-Chloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37893-37-1 | |

| Record name | 4-Chloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzamide (CAS: 37893-37-1)

An essential halogenated aromatic amide, 4-Chloro-2-hydroxybenzamide, serves as a critical structural motif and versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on its relevance to researchers and professionals in drug development.

Core Compound Properties

This compound, also known as 4-chlorosalicylamide, is a derivative of salicylic acid.[1][2] The presence of a chlorine atom at the para position and a hydroxyl group at the ortho position to the amide functionality imparts unique electronic and steric properties that are instrumental in its chemical reactivity and biological activity.[3]

| Property | Value | Source(s) |

| CAS Number | 37893-37-1 | [1][4][5] |

| Molecular Formula | C₇H₆ClNO₂ | [1][4][5] |

| Molecular Weight | 171.58 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-chlorosalicylamide | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Boiling Point | 312.90 °C | [4] |

| InChI Key | NXRFMWBOQWRGFW-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1Cl)O)C(=O)N | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and straightforward method involves the amidation of 4-chlorosalicylic acid. This process typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

This protocol describes a laboratory-scale synthesis of this compound from 4-chlorosalicylic acid.

Step 1: Activation of the Carboxylic Acid

-

In a round-bottom flask, dissolve 1 equivalent of 4-chlorosalicylic acid in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of a coupling agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the solution while stirring. The use of a catalytic amount of N,N-dimethylformamide (DMF) is recommended when using oxalyl chloride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. This step forms the intermediate 4-chloro-2-hydroxybenzoyl chloride.

Step 2: Amidation

-

In a separate flask, prepare a concentrated solution of aqueous ammonia (ammonium hydroxide).

-

Cool the acyl chloride solution from Step 1 back to 0 °C.

-

Slowly add the cold acyl chloride solution to the stirred ammonia solution. This reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

A precipitate of this compound will form.

-

Continue stirring the mixture for an additional 1-2 hours to ensure the completion of the reaction.

Step 3: Isolation and Purification

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted ammonia and salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Dry the purified product under a vacuum.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.5-8.0 ppm). The amide (CONH₂) protons may appear as two broad singlets, and the phenolic hydroxyl (OH) proton will likely be a broad singlet at a higher chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (around 165-170 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amide |

| 3300-2500 | O-H stretch (broad) | Phenolic Hydroxyl |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1630 | N-H bend (Amide II) | Amide |

| 1600-1450 | C=C stretch | Aromatic Ring |

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.58 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules with potential biological activities.[4] The salicylamide scaffold itself is present in several biologically active compounds.[7]

This compound is utilized in the synthesis of novel therapeutic agents. For instance, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV).[8] In these studies, the core salicylamide structure is crucial for the observed antiviral activity. Some of these novel analogues have demonstrated increased selectivity and potency compared to the lead compound, niclosamide.[8]

The broader class of salicylamide derivatives has shown promise as broad-spectrum antiviral agents against both RNA and DNA viruses.[7] Niclosamide, a well-known salicylamide derivative, has been investigated for its potential in treating various diseases, including cancer and viral infections.[9] The structural similarity of this compound to these active compounds makes it a valuable starting point for the development of new drugs. Some research suggests that salicylamide derivatives may exert their antiviral effects by targeting viral replication processes or modulating host signaling pathways.[7][8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Buy (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide [smolecule.com]

- 4. This compound | 37893-37-1 | MBA89337 [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ニクロサミド - Wikipedia [ja.wikipedia.org]

- 10. fishersci.fr [fishersci.fr]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

physical and chemical properties of 4-Chloro-2-hydroxybenzamide

An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Chloro-2-hydroxybenzamide

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive analysis of this compound. As a Senior Application Scientist, the following discourse is structured to deliver not just data, but actionable insights into the causality behind the compound's behavior and its experimental determination.

Introduction and Strategic Importance

This compound (CAS No: 37893-37-1) is a halogenated derivative of salicylamide. Salicylamides, a class of compounds characterized by a 2-hydroxybenzamide scaffold, are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antibacterial, antimycobacterial, and antifungal properties.[1] The introduction of a chlorine atom at the 4-position of the phenyl ring critically influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

This document serves as a technical primer, elucidating the fundamental physicochemical properties of this compound. Understanding these core characteristics is paramount for its application as a synthetic building block and for the rational design of novel therapeutic agents.[2]

Chemical Identity and Molecular Structure

A precise understanding of the molecular architecture is the foundation for interpreting all other chemical and physical data.

| Identifier | Value | Source |

| CAS Number | 37893-37-1 | [2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [2][3] |

| Molecular Weight | 171.58 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)O)C(=O)N | [2] |

| InChI Key | NNHMQZBVJPQCAK-UHFFFAOYSA-N | [4] |

The structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 2, a carboxamide group (-CONH₂) at position 1, and a chlorine atom (-Cl) at position 4. The intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is a key feature, influencing its conformation and properties.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties dictate the compound's behavior in various matrices, which is critical for formulation, purification, and experimental design.

| Property | Value | Comments | Source |

| Appearance | White to off-white crystalline powder | Typical for salicylamide derivatives. | [5] |

| Boiling Point | 312.90 °C (Predicted) | High boiling point is expected due to hydrogen bonding and molecular weight. | [2] |

| Melting Point | Not available | The related 5-chloro isomer melts at 200-202 °C. A similar high melting point is expected. | [6] |

| Solubility | Low in water; Soluble in organic solvents like ethanol, acetone, and DMSO. | The parent compound, salicylamide, has low water solubility. Halogenation often decreases aqueous solubility further. | [5] |

| Storage | Store at 2°C - 8°C | Recommended for maintaining long-term stability. | [2] |

The low aqueous solubility is a common challenge with salicylamides, often necessitating the use of organic co-solvents or advanced formulation strategies in drug development.[1]

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule. While a dedicated spectrum for this compound is not publicly available, its features can be reliably predicted based on its constituent functional groups and data from analogous structures.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The three aromatic protons will appear as a complex multiplet system due to their coupling. The amide (-NH₂) protons may appear as one or two broad singlets, and the phenolic (-OH) proton will be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents (-OH, -Cl, -CONH₂).

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. Key expected absorption bands include:

-

O-H stretch : A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

N-H stretch : Two distinct peaks around 3150-3500 cm⁻¹ for the primary amide.

-

C=O stretch : A strong, sharp peak around 1630-1680 cm⁻¹ for the amide carbonyl.

-

C=C stretch : Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.

-

C-Cl stretch : A band in the 600-800 cm⁻¹ region.

-

-

UV-Vis Spectroscopy : The molecule contains a substituted benzene ring, a chromophore that absorbs UV light. The presence of the hydroxyl, amide, and chloro groups will shift the absorption maxima (λ_max) compared to unsubstituted benzene.[7] Electronic transitions, likely of the π → π* type, are expected in the UV region.[8]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three functional groups: the phenolic hydroxyl, the primary amide, and the chloro-substituted aromatic ring.

-

Phenolic Hydroxyl Group : This group is weakly acidic and can be deprotonated by a base to form a phenoxide. It can undergo O-alkylation or O-acylation reactions.

-

Amide Group : The amide bond can be hydrolyzed under strong acidic or basic conditions to yield 4-chlorosalicylic acid and ammonia.

-

Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the strongly activating -OH group and deactivated by the -Cl and -CONH₂ groups. The directing effects of these groups will determine the position of substitution in further reactions.

-

Stability : The compound is generally stable under normal conditions but should be stored away from strong oxidizing agents, acids, and bases.[9] As with many phenols, it may be sensitive to light and air over long periods.

Synthesis Pathway Overview

While specific manufacturing processes are proprietary, a logical and common synthetic route involves the amidation of a 4-chlorosalicylic acid derivative.

Caption: A plausible synthetic route to this compound.

This two-step process typically involves first converting the carboxylic acid of 4-chlorosalicylic acid into a more reactive species (like an acyl chloride or an ester) followed by reaction with ammonia. This is a standard and robust method for amide formation.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of more complex molecules with targeted biological activities.[2] The salicylamide scaffold itself is known for a wide range of pharmacological effects. Derivatives have shown potent activity against various pathogens and cellular targets:

-

Antimycobacterial Activity : Chloro-substituted salicylamides have demonstrated significant activity against mycobacterial strains, sometimes comparable or superior to standard drugs like isoniazid.[1]

-

Antibacterial and Antifungal Activity : The class of compounds exhibits broad-spectrum antimicrobial properties.[1][10]

-

Antiviral Potential : Related salicylamide derivatives, such as niclosamide, are known to possess broad-spectrum antiviral activities.[11]

The specific activity of this compound would need to be determined through dedicated screening, but its structural similarity to other active compounds makes it a promising candidate for further investigation and a valuable scaffold for medicinal chemistry programs.

Safety and Toxicological Profile

Handling any chemical substance requires adherence to strict safety protocols. The following information is based on available data for this compound and structurally related chemicals.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements :

-

Prevention : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]

-

Response : P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

-

Handling : Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Employ standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

First Aid : In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[9][12]

Experimental Protocols

The following are standardized, field-proven methodologies for characterizing key properties of this compound.

Protocol 1: Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid melts.

-

Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of the compound in a specific solvent at a controlled temperature. This protocol is adapted from standard methods used for similar compounds like 4-Hydroxybenzamide.[13]

-

System Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., phosphate-buffered saline, ethanol) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the sample to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic particulate matter.

-

Quantification (HPLC): Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.[13]

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a well-defined chemical entity with properties that make it a valuable building block in medicinal and materials chemistry. Its characteristics—low aqueous solubility, high melting point, and specific reactivity profile—are largely dictated by the interplay of its hydroxyl, amide, and chloro-substituted aromatic functionalities. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this compound in their research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 37893-37-1 | MBA89337 [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.fr [fishersci.fr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Chloro-2-hydroxybenzamide: Molecular Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of 4-Chloro-2-hydroxybenzamide (CAS No: 37893-37-1), a valuable chemical intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, physicochemical properties, and its strategic application as a building block in the synthesis of complex and biologically active compounds.

Introduction and Strategic Importance

This compound is a substituted aromatic amide that belongs to the salicylamide family. The presence of three distinct functional groups—a hydroxyl group, an amide, and a chloro substituent on a benzene ring—renders it a versatile and reactive scaffold. Its structural relationship to salicylic acid and other bioactive benzamides makes it a compound of significant interest in medicinal chemistry. It serves not as an end-product, but as a critical starting material or intermediate for constructing more elaborate molecular architectures, particularly in the development of novel therapeutic agents.[1][2] This guide aims to provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Profile

A precise understanding of the molecular structure and properties of this compound is fundamental to its application.

IUPAC Name: this compound Synonyms: 4-Chlorosalicylamide

The molecule consists of a benzamide core with a hydroxyl group positioned ortho to the amide and a chlorine atom positioned para to the hydroxyl group. This specific arrangement of substituents dictates its reactivity and intermolecular interaction potential.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. These parameters are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 37893-37-1 | [2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [2][3] |

| Molecular Weight | 171.58 g/mol | [2][3] |

| Boiling Point | 312.90 °C (Predicted) | [2] |

| Melting Point | Data not available in searched resources. | |

| Topological Polar Surface Area | 63.3 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)O)C(=O)N | [2] |

| InChI Key | NXRFMWBOQWRGFW-UHFFFAOYSA-N | [3] |

Synthesis and Chemical Reactivity

Synthetic Pathway: Amidation of 4-Chloro-2-hydroxybenzoic Acid

The most direct and common laboratory synthesis of this compound involves the amidation of its corresponding carboxylic acid, 4-Chloro-2-hydroxybenzoic acid. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia. A standard and effective method is the conversion of the carboxylic acid to an acyl chloride intermediate.

Causality of Experimental Choices:

-

Activation: Carboxylic acids are generally not reactive enough to undergo direct amidation under mild conditions. Thionyl chloride (SOCl₂) is an excellent choice for converting the carboxylic acid to the more electrophilic acyl chloride. The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies their removal and drives the reaction to completion.

-

Nucleophilic Attack: Once the highly reactive acyl chloride is formed, it readily reacts with a nucleophile. Aqueous ammonia provides the amine group that attacks the carbonyl carbon.

-

Neutralization: The reaction generates HCl as a byproduct. Using an excess of ammonia or adding a non-nucleophilic base is crucial to neutralize this acid, preventing the protonation of the desired amine nucleophile.

Representative Experimental Protocol

This protocol is a representative procedure based on established chemical principles and is not from a validated source. It should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Acyl Chloride Formation

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 4-Chloro-2-hydroxybenzoic acid (1 equivalent) in an anhydrous, inert solvent like toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the mixture to reflux (approx. 60-70°C) for 2-3 hours, or until the evolution of gases ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-2-hydroxybenzoyl chloride.

Step 2: Amidation

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0°C.

-

With vigorous stirring, slowly add an excess of concentrated aqueous ammonia (approx. 3 equivalents). A precipitate of the product is expected to form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Filter the solid product using a Büchner funnel.

-

Wash the crude product thoroughly with cold water to remove ammonium chloride and any other water-soluble impurities.

-

Wash with a small amount of cold DCM to remove non-polar impurities.

-

Dry the product under vacuum. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be performed.

References

solubility of 4-Chloro-2-hydroxybenzamide in different solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-2-hydroxybenzamide in Different Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key chemical intermediate with significant potential in medicinal chemistry and materials science.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust theoretical framework for predicting its solubility behavior in various solvent classes. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its thermodynamic solubility, empowering researchers, scientists, and drug development professionals to generate reliable and reproducible data. The methodologies presented herein are grounded in established physicochemical principles and are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction to this compound: A Molecule of Interest

This compound (CAS No: 37893-37-1, Molecular Formula: C₇H₆ClNO₂) is a substituted benzamide that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a chloro-substituted benzene ring coupled with a hydroxy and an amide functional group, makes it an intriguing candidate for pharmaceutical and materials science research. The broader family of salicylamide (2-hydroxybenzamide) derivatives has demonstrated a wide spectrum of biological activities, including antiviral properties.[2]

A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application in any research and development endeavor. Solubility is a fundamental physicochemical property that dictates a compound's bioavailability, formulation feasibility, and overall efficacy in biological systems.[3][4] This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its experimental determination.

Theoretical Framework for Solubility: A Predictive Analysis

The principle of "like dissolves like" governs the solubility of a solid crystalline compound such as this compound in a liquid solvent. This principle is a reflection of the intermolecular forces at play between the solute and the solvent molecules. The dissolution process involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[5]

The molecular structure of this compound offers several clues to its potential solubility profile:

-

The Amide Group (-CONH₂): This functional group is polar and can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents.[5]

-

The Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the hydroxyl group further enhances the molecule's polarity and its potential to dissolve in polar protic solvents.

-

The Chloro Substituent (-Cl): The chlorine atom increases the molecule's polarity and can participate in halogen bonding.[5]

-

The Benzene Ring: The aromatic ring can engage in π-π stacking and van der Waals interactions.[5]

Based on these structural features, we can predict the general solubility behavior of this compound in different solvent classes:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can readily engage in hydrogen bonding with the amide and hydroxyl groups of this compound. Therefore, moderate to good solubility is anticipated in these solvents. However, the presence of the relatively nonpolar benzene ring might limit its aqueous solubility. It is well-established that for many drug-like molecules, aqueous solubility is a critical parameter.[4][6]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone): These solvents can act as hydrogen bond acceptors for the amide and hydroxyl protons and are effective at solvating polar molecules.[5] Consequently, this compound is expected to exhibit good solubility in these solvents. DMSO, in particular, is a powerful organic solvent often used in initial solubility screening for drug discovery.[7][8]

-

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the energy required to overcome the strong intermolecular forces within the this compound crystal lattice is unlikely to be compensated by the weak solute-solvent interactions. As a result, low solubility is expected in these solvents.[5]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, precise and quantitative solubility data must be determined experimentally. The thermodynamic or equilibrium solubility represents the true saturation point of a compound in a solvent and is a critical parameter for formulation development.[9] The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[7][10]

Detailed Protocol: The Shake-Flask Method

This protocol outlines the necessary steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

A range of analytical grade solvents

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The choice of temperature is often dictated by the intended application, with 37°C being relevant for biopharmaceutical evaluations.[7]

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification via HPLC:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

Develop a suitable HPLC method for the quantification of this compound. An example of HPLC parameters is provided below.

-

Inject the calibration standards to generate a calibration curve by plotting the peak area against concentration.

-

Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectrophotometry (likely in the range of 230-280 nm)

-

Injection Volume: 10 µL

5. Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account any dilution factors.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

For clear and comparative analysis, the experimentally determined solubility data for this compound should be summarized in a structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

The Broader Impact of Solubility in Drug Development

The solubility of a potential drug candidate is a cornerstone of its developability. Poor aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body.[3][4] In the early stages of drug discovery, high-throughput methods are often employed to assess the kinetic solubility of a large number of compounds.[8][11] This allows for the rapid identification of compounds with favorable physicochemical properties. As a compound progresses through the development pipeline, a more rigorous determination of its thermodynamic solubility becomes essential for designing appropriate formulations for preclinical and clinical studies.[7][8]

Conclusion

References

- 1. This compound | 37893-37-1 | MBA89337 [biosynth.com]

- 2. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-hydroxybenzamide

This document provides a comprehensive technical overview of the synthetic pathways leading to 4-Chloro-2-hydroxybenzamide (CAS No: 37893-37-1), a valuable chemical intermediate.[1] The guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of synthetic strategies.

Introduction and Retrosynthetic Analysis

This compound is a substituted salicylamide derivative. Its structure, featuring a hydroxyl group, an amide, and a halogen on an aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1]

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections. The most apparent disconnection is at the amide C-N bond, leading back to an activated derivative of 4-Chloro-2-hydroxybenzoic acid and an ammonia equivalent. A further disconnection of the C-Cl bond on the precursor acid leads back to the readily available starting material, 2-hydroxybenzoic acid (salicylic acid). This forms the basis of our primary synthetic pathway.

Primary Synthesis Pathway: From Salicylic Acid

The most industrially viable and direct route to this compound involves a two-step sequence starting from salicylic acid: (1) regioselective chlorination to form the key intermediate, 4-Chloro-2-hydroxybenzoic acid, followed by (2) amidation.

Step 1: Synthesis of 4-Chloro-2-hydroxybenzoic Acid

The introduction of a chlorine atom onto the salicylic acid scaffold is achieved via electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. Consequently, electrophilic attack is directed to the positions ortho and para to the hydroxyl group (C3 and C5). However, direct chlorination can often lead to a mixture of products, including 5-chlorosalicylic acid and 3,5-dichlorosalicylic acid.[2][3] Achieving regioselectivity for the 4-chloro isomer requires carefully controlled conditions, often detailed in patented procedures that utilize specific solvents and temperature profiles to favor the desired product.[4]

Mechanism Insight: The reaction proceeds via the formation of a positively charged sigma complex (arenium ion) intermediate, which is stabilized by resonance. The directing effects of the substituents determine the kinetic and thermodynamic favorability of the possible isomers.

Step 2: Amidation of 4-Chloro-2-hydroxybenzoic Acid

Directly reacting a carboxylic acid with ammonia to form an amide is generally inefficient due to the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated. A robust and widely used method is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]

Mechanism Insight: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and a chloride ion, which attacks the carbonyl carbon to form the acyl chloride. This acyl chloride is a potent electrophile that reacts readily with nucleophiles like ammonia. The subsequent nucleophilic acyl substitution by ammonia proceeds via a tetrahedral intermediate, which then eliminates a chloride ion to yield the final amide product.

Experimental Protocol: Primary Synthesis Pathway

Disclaimer: This protocol is a representative synthesis and should be adapted and optimized with appropriate laboratory safety precautions.

Part A: Synthesis of 4-Chloro-2-hydroxybenzoic Acid

-

Reactor Setup: In a fume hood, charge a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube with salicylic acid (13.8 g, 0.1 mol).

-

Dissolution: Add a suitable solvent such as glacial acetic acid (150 mL) and stir until the salicylic acid is fully dissolved.

-

Chlorination: Cool the solution to 10-15°C using an ice bath. Bubble chlorine gas through the solution at a controlled rate, or add a chlorinating agent like N-chlorosuccinimide (NCS) (14.0 g, 0.105 mol) portion-wise, maintaining the temperature below 20°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove acetic acid and unreacted NCS, and dried under vacuum.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Chloro-2-hydroxybenzoic acid.

Part B: Synthesis of this compound

-

Acyl Chloride Formation: In a dry 250 mL flask under an inert atmosphere (e.g., nitrogen), suspend 4-Chloro-2-hydroxybenzoic acid (8.6 g, 0.05 mol) in an anhydrous aprotic solvent like dichloromethane (DCM, 100 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (5.4 mL, 0.075 mol) dropwise to the stirred suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be scrubbed.[7]

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Solvent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The residue is the crude 4-chloro-2-hydroxybenzoyl chloride.

-

Amidation: In a separate flask, cool 100 mL of concentrated aqueous ammonia (28-30%) in an ice bath to 0-5°C.

-

Addition: Dissolve the crude acyl chloride in a minimal amount of anhydrous THF (approx. 50 mL) and add it dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of the amide will form immediately.[7]

-

Completion and Isolation: Allow the mixture to warm to room temperature and stir for an additional hour. Collect the solid product by vacuum filtration.

-

Washing and Purification: Wash the filter cake extensively with cold water to remove ammonium chloride, then with a small amount of cold ethanol. Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

Alternative Synthesis Pathways

While the chlorination of salicylic acid is the most direct route, other strategies exist, often employed for synthesizing isomers or when specific starting materials are more accessible. One such strategy involves the transformation of an amino group into a hydroxyl group via a diazotization reaction. For instance, the synthesis of the related isomer, 2-chloro-4-hydroxybenzoic acid, can be achieved starting from 4-amino-2-chlorobenzoic acid.[8]

Alternative Route: Diazotization

-

Starting Material: 4-Amino-2-chlorobenzoic acid.[9]

-

Diazotization: The primary aromatic amine is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5°C) to form a diazonium salt.

-

Hydrolysis: The diazonium salt solution is then heated. The diazonium group is an excellent leaving group (N₂) and is displaced by water (hydrolysis) to install a hydroxyl group on the aromatic ring, yielding 2-chloro-4-hydroxybenzoic acid.[8]

-

Amidation: This resulting acid can then be converted to the corresponding amide via the activation and amidation sequence described in the primary pathway.

Comparative Analysis of Synthesis Pathways

| Feature | Primary Pathway (Chlorination) | Alternative Pathway (Diazotization) |

| Starting Material | Salicylic Acid | An aminobenzoic acid derivative |

| Key Reactions | Electrophilic Aromatic Substitution, Nucleophilic Acyl Substitution | Diazotization, Nucleophilic Aromatic Substitution (SNAr-type), Amidation |

| Reagent Hazards | Thionyl chloride (corrosive, toxic fumes), Chlorine source (oxidizer, toxic) | Sodium nitrite (toxic, oxidizer), Diazonium salts (potentially unstable/explosive) |

| Regioselectivity | Can be challenging; may produce isomer mixtures requiring purification.[2] | Generally high regiocontrol based on the starting amine's substitution pattern. |

| Scalability | Generally robust and scalable with proper engineering controls. | Requires strict low-temperature control for the diazotization step, which can be challenging on a large scale. |

| Applicability | Most direct route for the target molecule. | Useful for generating specific isomers not easily accessible via direct substitution.[8] |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the chlorination of salicylic acid followed by the amidation of the resulting 4-Chloro-2-hydroxybenzoic acid. The key to successful amidation is the activation of the carboxylic acid, for which conversion to an acyl chloride using thionyl chloride is a reliable and well-established method. While alternative routes such as those involving diazotization chemistry exist, they are typically more relevant for producing specific isomers. The choice of synthetic pathway ultimately depends on factors such as starting material availability, required purity, process safety, and scalability.

References

- 1. This compound | 37893-37-1 | MBA89337 [biosynth.com]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. ias.ac.in [ias.ac.in]

- 4. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 4-Chlorosalicylamide Derivatives

Introduction: The Emergence of 4-Chlorosalicylamide Derivatives in Therapeutic Research

Salicylamides, a class of compounds characterized by a benzamide scaffold with a hydroxyl group at the ortho position, have long been a subject of interest in medicinal chemistry. Their derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The strategic introduction of a chlorine atom at the 4-position of the salicylic acid ring has given rise to a new generation of derivatives with markedly enhanced and diverse therapeutic potential. This modification significantly alters the electronic and lipophilic properties of the molecule, often leading to improved bioavailability and target engagement.

This technical guide provides a comprehensive exploration of the multifaceted biological activities of 4-chlorosalicylamide derivatives. We will delve into their anticancer, antimicrobial, and antiviral properties, elucidating the underlying mechanisms of action, presenting key structure-activity relationship (SAR) insights, and providing detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutic agents.

Part 1: Anticancer Activity - Targeting Key Oncogenic Pathways

The most extensively studied and perhaps most promising therapeutic application of 4-chlorosalicylamide derivatives is in oncology. These compounds have demonstrated significant antiproliferative effects across a range of human cancer cell lines, often acting through precise molecular mechanisms that disrupt cancer cell growth, proliferation, and survival.[4][5][6]

Mechanism of Action: Inhibition of STAT3 Signaling

A primary mechanism through which many salicylamide derivatives, including the well-known anthelmintic drug niclosamide, exert their anticancer effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8] Persistent activation of STAT3 is a key oncogenic driver in approximately 70% of cancers, making it a highly attractive therapeutic target.[8]

STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases (like JAK2), dimerizes, translocates to the nucleus, and binds to DNA, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. 4-chlorosalicylamide derivatives have been shown to interfere with this critical process, often by disrupting STAT3 homodimerization or its binding to DNA.[8][9]

Caption: Inhibition of the STAT3 signaling pathway by 4-chlorosalicylamide derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

Another significant anticancer mechanism for this class of compounds is the inhibition of microtubule assembly.[4][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these derivatives disrupt the dynamic process of polymerization and depolymerization. This interference leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[10]

Quantitative Anticancer Activity Data

The antiproliferative activity of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives has been evaluated against several human cancer cell lines. The data, expressed as GI₅₀ (the concentration causing 50% growth inhibition), demonstrates potent activity, particularly for compounds 24 and 33 .[4][10]

| Compound ID | Derivative Structure (Key Feature) | Caco-2 (Colon) GI₅₀ (μM) | HCT-116 (Colon) GI₅₀ (μM) | MCF-7 (Breast) GI₅₀ (μM) | MDA-MB-231 (Breast) GI₅₀ (μM) |

| 24 | 4-chloro substitution on benzyl ring | 7.5 | 10.7 | 5.6 | 8.3 |

| 33 | Methylene linker to sulfonamide | 3.3 | 5.9 | 5.8 | 10.7 |

| Colchicine | Reference Drug | - | - | - | - |

| Data synthesized from El-Sayed, et al. (2022).[4] |

Experimental Protocol: In Vitro Antiproliferative Assay (Sulforhodamine B Assay)

This protocol outlines a standard method for assessing the growth inhibitory effects of 4-chlorosalicylamide derivatives on adherent cancer cell lines.

Causality: The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, which provides a stable endpoint directly proportional to cell number.

Methodology:

-

Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-chlorosalicylamide derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Colchicine).

-

Incubation: Incubate the plates for 48-72 hours under the same conditions.

-

Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

-

Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity - A Renewed Weapon Against Resistant Pathogens

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. 4-chlorosalicylamide derivatives have emerged as promising antibacterial agents, particularly against Gram-positive pathogens.[11][12]

Spectrum of Activity and Mechanism of Action

Chloro-substituted salicylanilides have demonstrated significant bactericidal effects against Gram-positive bacteria, including clinically relevant strains.[11][13] While the precise mechanism is multifaceted, it is believed to involve the disruption of bacterial cell membrane integrity and the uncoupling of essential metabolic processes. The phenolic hydroxyl group is considered crucial for this activity.[11]

Studies have shown that compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide are particularly effective. The 2-chloro substitution on the aniline ring appears to be beneficial for the antibacterial effect.[11] In contrast, activity against Gram-negative strains is often limited, likely due to the protective outer membrane of these bacteria.

Quantitative Antimicrobial Data

The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound Class | Target Organism (Gram-positive) | MIC (mg/mL) | MBC (mg/mL) |

| N-(2-chlorophenyl) salicylamide derivatives | Staphylococcus aureus | 0.125 - 1.0 | 0.125 - 1.0 |

| N-(4-chlorophenyl) salicylamide derivatives | Staphylococcus aureus | > 1.0 | > 1.0 |

| Data synthesized from Trif, M. C., et al. (2022).[11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the MIC of an antimicrobial agent.

Causality: The broth microdilution method is a gold-standard quantitative technique that allows for the simultaneous testing of multiple compounds against a standardized bacterial inoculum, providing a precise measure of growth inhibition.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Compound Preparation: Dissolve the 4-chlorosalicylamide derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (inoculum in broth without compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Antiviral Activity - A Broad-Spectrum Approach

Salicylamide derivatives are recognized as broad-spectrum antiviral agents, capable of inhibiting the replication of a wide range of RNA and DNA viruses.[14] This activity is particularly relevant in the context of emerging viral threats.

Mechanism of Action: Targeting Viral Replication and Capsid Formation

The antiviral mechanisms of 4-chlorosalicylamide derivatives can be host- or virus-centric. For instance, in the context of Hepatitis B Virus (HBV), certain derivatives have been shown to impair the expression of the HBV core protein (HBc) or disrupt the formation of the viral capsid, a critical step in the viral life cycle.[15]

For example, studies on a series of salicylamide derivatives revealed that while some compounds reduced the expression levels of the core protein, others, like compound 50 , were found to disrupt the assembly of the capsid without significantly affecting protein expression.[15] This highlights the ability of these derivatives to interfere with distinct stages of viral replication.

Quantitative Antiviral Data (Anti-HBV Activity)

The anti-HBV activity of salicylamide derivatives has been evaluated in vitro using the HepAD38 cell line, which supports HBV replication.

| Compound ID | Key Structural Feature | IC₅₀ (μM) | Selectivity Index (SI) |

| 50 | 4-F and 5-Cl removed from salicylic ring | 0.52 | 20.1 |

| 56 | (Structure not detailed in source) | 0.47 | 17.6 |

| Data synthesized from Zhang, Y., et al. (2024).[15] |

Experimental Protocol: In Vitro Anti-HBV Assay (qPCR)

This protocol describes the evaluation of compounds for their ability to inhibit HBV replication in cell culture by quantifying viral DNA.

Causality: Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying DNA levels. This makes it the ideal choice for accurately measuring the reduction in viral progeny DNA, providing a direct assessment of a compound's inhibitory effect on viral replication.

Methodology:

-

Cell Culture and Treatment: Plate HepAD38 cells (which have tetracycline-repressible HBV expression) in collagen-coated plates. After 24 hours, replace the medium with fresh medium containing various concentrations of the 4-chlorosalicylamide derivative.

-

Incubation: Incubate the cells for 6-8 days, replacing the medium and compound every 2 days.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

-

Viral DNA Extraction: Precipitate viral particles from the supernatant. Lyse the particles and extract the viral DNA using a commercial DNA extraction kit.

-

qPCR Analysis: Perform qPCR using primers and a probe specific for a conserved region of the HBV genome. Use a standard curve generated from a plasmid containing the HBV genome to quantify the viral DNA copy number.

-

Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle-treated control. Determine the IC₅₀ (50% inhibitory concentration) from the dose-response curve.

-

Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., CCK-8 or MTT) on the same cells to determine the CC₅₀ (50% cytotoxic concentration). The Selectivity Index (SI = CC₅₀ / IC₅₀) can then be calculated to assess the therapeutic window.

Conclusion and Future Perspectives

4-Chlorosalicylamide derivatives represent a versatile and highly promising chemical scaffold in modern drug discovery. The strategic placement of the chlorine atom profoundly influences their biological profile, leading to potent anticancer, antimicrobial, and antiviral activities. Their ability to modulate critical cellular pathways, such as STAT3 signaling and tubulin polymerization, underscores their potential in oncology. Furthermore, their efficacy against drug-resistant Gram-positive bacteria and a broad range of viruses addresses urgent unmet medical needs.

Future research should focus on expanding the chemical diversity of this class of compounds to refine their structure-activity relationships, thereby improving potency and selectivity while minimizing off-target effects. Advanced in vivo studies are essential to validate the preclinical findings and assess the pharmacokinetic and safety profiles of lead candidates. The continued exploration of 4-chlorosalicylamide derivatives holds significant promise for the development of next-generation therapeutics to combat a spectrum of human diseases.

References

- 1. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Abstract 2467: Development of new N-Arylbenzamides as STAT3 dimerization inhibitors. (2013) | Nicholas J. Lawrence | 7 Citations [scispace.com]

- 10. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Multifaceted Mechanisms of Action of Salicylanilide Analogues: The Case of Niclosamide

Introduction

The salicylanilides are a class of compounds characterized by a core structure derived from the amide of salicylic acid and an aniline.[1] Within this class, halogenated analogues have demonstrated significant biological activity, originally as anthelmintic agents in both human and veterinary medicine.[2][3] A prime and extensively researched example is Niclosamide, or 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.[4] Initially approved by the FDA in 1982 for treating tapeworm infections, its primary anthelmintic action involves the uncoupling of oxidative phosphorylation in parasite mitochondria.[5][6][7]

In recent years, high-throughput screening has repurposed Niclosamide as a potent agent in other therapeutic areas, most notably oncology.[8] It exhibits a remarkable pleiotropic mechanism, targeting multiple, often interconnected, cellular signaling pathways crucial for cancer cell proliferation, survival, and resistance.[9][10] This guide provides an in-depth technical exploration of the core mechanisms of action of Niclosamide as a representative of the 4-Chloro-2-hydroxybenzamide analogue family, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its function as a mitochondrial uncoupler and its profound inhibitory effects on key oncogenic signaling cascades, including Wnt/β-catenin, STAT3, mTOR, and NF-κB.

Chapter 1: The Primary Mechanism - Uncoupling of Mitochondrial Oxidative Phosphorylation

The foundational mechanism attributed to Niclosamide is its role as a protonophore, which disrupts the mitochondrial proton gradient.[11] This action uncouples the process of nutrient oxidation from ATP synthesis, effectively depleting the cell's primary energy source.[11]

Causality of Action

Mitochondria generate ATP via the electron transport chain (ETC), which pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a proton motive force. This gradient drives ATP synthase to produce ATP. Niclosamide, being a weak acid with lipophilic properties, can shuttle protons across the inner mitochondrial membrane, dissipating this crucial gradient.[11] This leads to an uncontrolled influx of protons back into the matrix, bypassing ATP synthase. The cell attempts to compensate by increasing its oxygen consumption rate (OCR) to pump more protons, but this energy is lost as heat instead of being converted to ATP.[12] This futile cycle of increased respiration without ATP production leads to energy depletion and, ultimately, cell death.[10]

Caption: Niclosamide acts as a protonophore, creating a leak that dissipates the proton gradient.

Experimental Protocol: Measuring Mitochondrial Respiration

The gold standard for assessing mitochondrial uncoupling is to measure the oxygen consumption rate (OCR) in real-time using an extracellular flux analyzer, such as the Agilent Seahorse XF Analyzer.[13] The "Mito Stress Test" is a key assay that uses sequential injections of mitochondrial inhibitors to reveal a cell's metabolic phenotype.

Protocol: Seahorse XF Cell Mito Stress Test [14][15]

-

Cell Seeding:

-

Seed cells at an optimized density (e.g., 20,000 cells/well) in a Seahorse XF cell culture microplate.[14]

-

Allow cells to adhere overnight in a standard CO₂ incubator at 37°C.

-

-

Cartridge Hydration (Day Prior):

-

Assay Preparation (Day of Experiment):

-

Prepare XF assay medium supplemented with L-glutamine and sodium pyruvate. Warm to 37°C and adjust pH to 7.4.[14]

-

Remove growth medium from the cell plate, wash once with assay medium, and add 180 µL of fresh assay medium to each well.[14]

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.[16]

-

Prepare stock solutions of mitochondrial inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analyzer Operation:

-

Start the Seahorse Wave software and load the sensor cartridge for calibration (approx. 30 mins).[13]

-

Once calibration is complete, replace the calibrant plate with the cell plate.

-

Initiate the assay protocol. The instrument will measure basal OCR, then sequentially inject the inhibitors and measure the subsequent changes in OCR.[17]

-

-

Data Analysis:

-

The software calculates OCR (in pmol/min) at each time point.

-

Basal Respiration: The initial OCR before injections.

-

ATP-Linked Respiration: The decrease in OCR after injecting Oligomycin (an ATP synthase inhibitor).

-

Maximal Respiration: The peak OCR after injecting FCCP (an uncoupling agent). A smaller difference between basal and FCCP-induced respiration in Niclosamide-treated cells indicates that the cells are already partially uncoupled.

-

Non-Mitochondrial Respiration: The remaining OCR after injecting Rotenone/Antimycin A (Complex I and III inhibitors).

-

Chapter 2: Pleiotropic Inhibition of Oncogenic Signaling Pathways

Beyond its metabolic impact, Niclosamide's anticancer activity is largely attributed to its ability to simultaneously inhibit multiple signaling pathways that are frequently dysregulated in cancer.[8][9][10]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryogenesis and tissue homeostasis, and its hyperactivation is a hallmark of many cancers, particularly colorectal cancer.[5]

-

Mechanism of Inhibition: Niclosamide inhibits the Wnt pathway primarily by inducing the degradation of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[18][19] This prevents the stabilization of β-catenin. Without Wnt signaling, β-catenin is phosphorylated, ubiquitinated, and degraded. Niclosamide's action ensures this degradation continues even in the presence of Wnt ligands, preventing β-catenin's translocation to the nucleus and the subsequent transcription of target genes like c-Myc and Cyclin D1.[20] Some studies also suggest Niclosamide promotes the degradation of Dishevelled 2 (Dvl2) and β-catenin through autophagy.[5]

Caption: Niclosamide inhibits Wnt signaling by promoting the degradation of the LRP6 co-receptor.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[21]

-

Mechanism of Inhibition: Niclosamide potently inhibits the STAT3 signaling pathway by blocking the phosphorylation of STAT3 at the critical tyrosine 705 residue (pSTAT3-Y705).[22][23] This phosphorylation, often mediated by upstream kinases like JAK2, is essential for STAT3 dimerization, nuclear translocation, and DNA binding.[21] By preventing this activation step, Niclosamide effectively shuts down the transcription of STAT3 target genes such as Mcl-1 and survivin, leading to cell cycle arrest and apoptosis.[22][23]

Caption: Niclosamide blocks the phosphorylation and subsequent activation of the STAT3 transcription factor.

mTOR and NF-κB Signaling

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[10] Niclosamide has been shown to inhibit mTORC1 signaling, which is evidenced by reduced phosphorylation of its downstream targets, p70S6K and 4E-BP1.[8][24] The mechanism appears to be independent of upstream Akt signaling and may be linked to changes in intracellular pH caused by Niclosamide's protonophoric activity.[24][25]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is critical for inflammatory responses and cell survival.[26] Niclosamide can suppress this pathway by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and degradation of IκBα.[26][27] This keeps NF-κB sequestered in the cytoplasm, blocking the transcription of anti-apoptotic genes.[27][28]

Experimental Protocol: Wnt/β-catenin Reporter Assay

To quantify the inhibition of the Wnt/β-catenin pathway, a TCF/LEF luciferase reporter assay is a widely accepted and robust method.[29][30] This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

Protocol: Dual-Luciferase Reporter Assay [31][32][33]

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 24-well plate.[32]

-

Co-transfect cells with two plasmids:

-

Use a suitable transfection reagent (e.g., TransIT-2020) according to the manufacturer's protocol.

-

-

Treatment:

-

Cell Lysis and Luminescence Measurement:

-

Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.

-

Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.[33]

-

Use a luminometer to sequentially inject the firefly luciferase substrate and measure the luminescence, then inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the Renilla luminescence.[30]

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to get a normalized reporter activity value.[31]

-

Compare the normalized activity in Niclosamide-treated cells to the vehicle-treated control to determine the dose-dependent inhibition of Wnt signaling.

-

Chapter 3: Structure-Activity Relationship (SAR) and Analogue Comparison

The biological activity of salicylanilide analogues is highly dependent on their chemical structure.[1] The core scaffold consists of a salicylic acid ring and an aniline ring, and substitutions on these rings dictate the compound's potency and specific mechanism.[2]

Key Structural Features

-